Methyl (Z)-icos-10-enoate

CAS No.:

Cat. No.: VC17962920

Molecular Formula: C21H40O2

Molecular Weight: 324.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H40O2 |

|---|---|

| Molecular Weight | 324.5 g/mol |

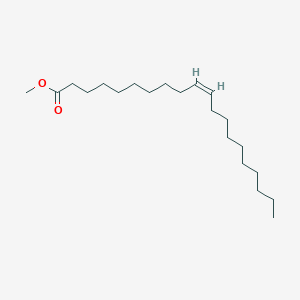

| IUPAC Name | methyl (Z)-icos-10-enoate |

| Standard InChI | InChI=1S/C21H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h11-12H,3-10,13-20H2,1-2H3/b12-11- |

| Standard InChI Key | MMYSVRJTHDSODN-QXMHVHEDSA-N |

| Isomeric SMILES | CCCCCCCCC/C=C\CCCCCCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCCC=CCCCCCCCCC(=O)OC |

Introduction

Nomenclature and Structural Characteristics

Methyl (Z)-icos-10-enoate follows IUPAC nomenclature rules, where "icos" denotes a 20-carbon chain, "10-enoate" specifies the double bond position between carbons 10 and 11, and "(Z)" indicates cis stereochemistry. Its systematic name is methyl (Z)-icos-10-enoate, with the molecular formula C₂₁H₄₀O₂ and a molecular weight of 324.50 g/mol . The compound’s structure is defined by:

-

A methyl ester group (-COOCH₃) at the carboxyl terminus.

-

A cis-configured double bond at the Δ10 position, introducing a 30° bend in the hydrocarbon chain .

-

High hydrophobicity, as evidenced by its XLogP value of 8.70 and AlogP of 6.98, typical of long-chain fatty acid esters .

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₄₀O₂ | |

| Molecular Weight | 324.50 g/mol | |

| XLogP | 8.70 | |

| Topological Polar Surface Area | 26.30 Ų | |

| Rotatable Bonds | 17 |

Physicochemical Properties

Solubility and Lipophilicity

Methyl (Z)-icos-10-enoate’s long alkyl chain and ester group confer extreme hydrophobicity, with predicted water solubility <0.1 mg/L at 25°C . Its lipophilicity facilitates integration into lipid bilayers and nonpolar solvents, as supported by:

-

Blood-Brain Barrier Permeability: High probability (95%) of passive diffusion .

-

Subcellular Localization: Predominantly in plasma membranes (67.88% probability) .

Thermal Behavior

Though thermal data for methyl (Z)-icos-10-enoate is unavailable, methyl cis-11-eicosenoate (a structural analog) has a melting point below room temperature, typical of cis-unsaturated FAMEs . The double bond disrupts crystal packing, reducing phase transition temperatures compared to saturated analogs.

Pharmacokinetic and Toxicological Profiles

ADMET predictions for methyl (Z)-icos-10-enoate (extrapolated from methyl cis-11-eicosenoate) highlight key metabolic and safety considerations:

Table 2: ADMET Predictions

| Parameter | Prediction | Probability | Source |

|---|---|---|---|

| Human Intestinal Absorption | High | 99.60% | |

| Oral Bioavailability | Low | 55.71% | |

| CYP2C9 Substrate | Yes | 100.00% | |

| Hepatotoxicity (BSEP Inhibition) | Moderate Risk | 71.79% |

Key findings:

-

Metabolism: Likely oxidized by CYP2C9, a major hepatic enzyme .

-

Drug Interactions: Potential inhibition of OATP1B1/1B3 transporters (81–86% probability), impacting statin pharmacokinetics .

-

Toxicity: Moderate risk of bile salt export pump (BSEP) inhibition, suggesting cholestatic potential .

Applications and Industrial Relevance

Biotechnology

-

Biofuel Production: As a FAME, methyl (Z)-icos-10-enoate could serve as a biodiesel component, though its cold-flow properties (improved by cis unsaturation) require validation .

-

Pheromone Synthesis: Insect-derived FAMEs are leveraged in eco-friendly pest control .

Pharmaceuticals

-

Drug Delivery: High lipophilicity enables use in lipid-based nanoformulations for hydrophobic drugs .

-

Membrane Studies: As a plasma membrane probe in biophysical research .

Challenges and Future Directions

-

Synthetic Accessibility: Scalable production methods for positionally specific cis-FAMEs need development.

-

Ecotoxicology: Environmental persistence and bioaccumulation risks must be assessed.

-

Therapeutic Exploration: Structural optimization could mitigate BSEP inhibition while retaining beneficial properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume